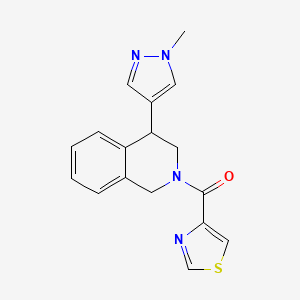
(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(thiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(thiazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(thiazol-4-yl)methanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C24H21N3OS with a molecular weight of 399.5 g/mol. The structure contains multiple heterocyclic components including pyrazole, isoquinoline, and thiazole rings, which are often associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C24H21N3OS |
| Molecular Weight | 399.5 g/mol |
| CAS Number | 2034337-68-1 |
| Structural Features | Pyrazole, Isoquinoline, Thiazole |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The formation of the pyrazole ring can be achieved through cyclization reactions involving hydrazines and 1,3-diketones. The isoquinoline moiety can be synthesized via the Bischler-Napieralski reaction, while the thiazole component is often obtained through condensation reactions involving thioketones.
Biological Activity
Research indicates that compounds containing pyrazole and thiazole moieties exhibit a range of biological activities including:
- Antitumor Activity : Several studies have reported that derivatives of pyrazole and thiazole show significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549) .
- Antimicrobial Properties : Thiazole derivatives are known for their antimicrobial activity. A study demonstrated that compounds with thiazole rings exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential use in treating inflammatory diseases .
Case Studies
- Antitumor Efficacy : A study conducted on a series of thiazole-containing compounds revealed that they inhibited the growth of human cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways and modulation of cell cycle regulators .
- Antibacterial Activity : In a comparative analysis, several thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that specific modifications in the thiazole ring enhanced antibacterial potency significantly .
- In Vivo Studies : Animal models treated with pyrazole-thiazole hybrids demonstrated reduced tumor size and improved survival rates compared to control groups, indicating their potential as therapeutic agents .
Propriétés
IUPAC Name |
[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-20-7-13(6-19-20)15-9-21(17(22)16-10-23-11-18-16)8-12-4-2-3-5-14(12)15/h2-7,10-11,15H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPJRKLBTYULFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














